4-羟基哌啶酸

描述

4-Hydroxypipecolic acid (4-HPA) is an important naturally occurring amino acid found in plants and animals. It is a cyclic amino acid with a hydroxyl group attached to the side chain. 4-HPA is known to play a crucial role in various biological processes, including plant growth, stress response, and disease resistance. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of 4-HPA in scientific research.

科学研究应用

植物免疫中的作用

4-羟基哌啶酸 (NHP) 是植物免疫中的一个核心信号,参与病原体感染局部部位的抗性(基础抗性)以及初次感染后远端未感染部位的抗性(系统获得性抗性) . 它在植物免疫-生长平衡中起着至关重要的作用 .

对植物生长发育的影响

除了其在免疫方面的明确作用外,最近的研究正在揭示 NHP 对植物生长发育的直接机制影响 . 它调节植物的局部和系统免疫反应 .

系统植物免疫的激活剂

NHP 是病原体攻击诱导的的关键分子,在局部感染后 24 小时在远端叶片中积累 . 它足以触发系统防御反应和抗病性 .

在系统获得性抗性 (SAR) 中的作用

NHP 在 SAR 中起着重要作用,SAR 是病原体攻击诱导的一种持久、广谱的免疫反应 . 这种免疫反应是在植物中远离病原体最初攻击部位的部位激活的 .

植物防御反应中的生物合成和信号传导

NHP 是从 L-Lys 通过酶 ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1)、SARD4 (SAR-DEFICIENT4) 和 FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) 进行的三步代谢过程的一部分 . 这种生物合成和信号传导途径对于植物防御反应至关重要

作用机制

Target of Action

4-Hydroxypipecolic acid, also known as N-hydroxypipecolic acid (NHP), plays a central role in systemic plant immunity . It is a general and conserved activator of disease resistance in plants . Its primary targets are the immune signaling pathways in plants, particularly those involved in systemic acquired resistance (SAR) .

Mode of Action

NHP interacts with its targets by inducing immune signaling that activates local defenses and is propagated to distal plant parts to prepare for future threats . In these so-called ‘primed’ leaves, a faster and stronger immune response is mounted when exposed to a subsequent pathogen attack . NHP is also sufficient to trigger systemic defense responses and disease resistance .

Biochemical Pathways

NHP biosynthesis occurs in a three-step metabolic sequence from L-Lysine through enzymes ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN1), SARD4 (SAR-DEFICIENT4), and FMO1 (FLAVIN-DEPENDENT-MONOOXYGENASE1) . The last N-hydroxylation step catalyzed by FMO1 converts the precursor substrate pipecolic acid (Pip) to NHP .

Pharmacokinetics

The pharmacokinetics of NHP in plants involve its movement through the vascular system to distal systemic tissues of the plant . This allows it to establish a long-lasting defense mechanism called systemic acquired resistance (SAR) that provides whole-plant resistance against subsequent infections .

Result of Action

The result of NHP’s action is the establishment of an immune memory in plant parts distal from the local site of pathogen attack . This leads to a faster and stronger immune response when exposed to a subsequent pathogen attack, reducing leaf infection damage to a minimum . It also causes systemic changes in the expression of pathogenesis-related genes and metabolic pathways throughout the plant, enhancing resistance to a bacterial pathogen .

Action Environment

The action of NHP is influenced by environmental factors such as the presence of pathogens. Upon pathogen infection, NHP triggers de novo systemic eNAD(P) accumulation largely through the respiratory burst oxidase homolog RBOHF-produced reactive oxygen species (ROS) . This indicates that the action, efficacy, and stability of NHP are influenced by the plant’s internal and external environment .

安全和危害

未来方向

生化分析

Biochemical Properties

4-Hydroxypipecolic acid interacts with various enzymes and proteins in plants. It is synthesized from L-Lysine through a three-step metabolic sequence involving the enzymes AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), SAR-DEFICIENT4 (SARD4), and FLAVIN-DEPENDENT-MONOOXYGENASE1 (FMO1) . The last step, the N-hydroxylation of pipecolic acid to 4-Hydroxypipecolic acid, is catalyzed by FMO1 .

Cellular Effects

4-Hydroxypipecolic acid influences various cellular processes. It is induced by pathogen attack and accumulates in distal leaves post-local infection . It triggers systemic defense responses and disease resistance . It also plays a role in systemic immune signaling, activating local defenses and propagating immune signaling to distal plant parts .

Molecular Mechanism

The molecular mechanism of 4-Hydroxypipecolic acid involves its interaction with biomolecules and changes in gene expression. It triggers systemic acquired resistance primarily through the ROS-eNAD(P)-LecRK-VI.2/BAK1 signaling pathway . It is also involved in the activation of local defenses and propagation of immune signaling to distal plant parts .

Temporal Effects in Laboratory Settings

In laboratory settings, 4-Hydroxypipecolic acid has shown significant anti-diabetic and anti-oxidative effects in C57BL/KsJ-db/db mice . It significantly lowered lipid peroxidation in hepatic and renal tissue and increased the activity of catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD) in treated mice .

Dosage Effects in Animal Models

In animal models, the effects of 4-Hydroxypipecolic acid vary with different dosages. In a study involving C57BL/KsJ-db/db mice, a dosage of 50 mg/kg body weight of 4-Hydroxypipecolic acid for a period of 10 days resulted in a significant reduction in fasting blood glucose, plasma triglycerides, cholesterol, free fatty acid, and low-density lipoprotein-cholesterol .

Metabolic Pathways

4-Hydroxypipecolic acid is involved in several metabolic pathways. Its biosynthesis occurs in a three-step metabolic sequence from L-Lysine through enzymes ALD1, SARD4, and FMO1 . It is also involved in the ROS-eNAD(P)-LecRK-VI.2/BAK1 signaling pathway .

Transport and Distribution

4-Hydroxypipecolic acid is transported and distributed within cells and tissues. It is implicated as a phloem-mobile molecule, indicating that it can move within plant tissues .

Subcellular Localization

Given its role in systemic acquired resistance, it is likely that it is transported to various parts of the cell where it interacts with other molecules to exert its effects .

属性

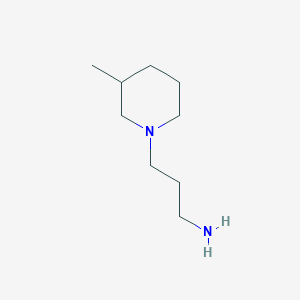

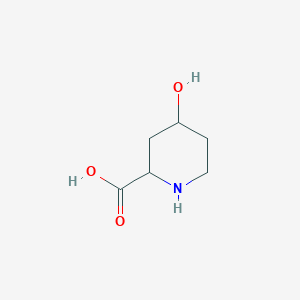

IUPAC Name |

4-hydroxypiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRHNXNZBLHHEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60931402 | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14228-16-1 | |

| Record name | 4-Hydroxypipecolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014228161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60931402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYPIPECOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TI2Y2V33CQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxypipecolic acid?

A1: The molecular formula of 4-HPA is C6H11NO3, and its molecular weight is 145.16 g/mol.

Q2: In which natural sources can 4-hydroxypipecolic acid be found?

A2: 4-HPA has been identified in various plant species, particularly within the legume family. It is notably found in Acacia species, with concentrations fluctuating depending on the season. [ [] ] Additionally, 4-HPA has been isolated from the seeds of Peganum harmala. [ [] ]

Q3: Are there specific analytical techniques employed to detect and quantify 4-HPA?

A3: High-performance liquid chromatography (HPLC) coupled with dinitrophenyl derivatization stands out as a sensitive method for determining 4-HPA levels in plant material. This technique exhibits a detection limit of 100 pmol for 4-HPA. [ [] ]

Q4: How many stereoisomers of 4-HPA exist, and how are they synthesized?

A4: 4-HPA possesses four stereoisomers. Various synthetic strategies have been explored to obtain these isomers, including:

- Chemoenzymatic synthesis: This method utilizes enzymes like lipases for resolution of racemic mixtures. [ [, ] ]

- Stereoselective cycloaddition: Controlled reactions with nitrones enable the synthesis of specific isomers. [ [] ]

- Chiral pool synthesis: Starting from chiral precursors like D-glucoheptono-1,4-lactone or D-glucosamine allows for stereocontrolled synthesis. [ [, , ] ]

Q5: What are the known biological activities of 4-HPA?

A5: 4-HPA exhibits various biological activities, including:

- Anti-diabetic effects: In studies with diabetic mice, 4-HPA demonstrated a significant reduction in blood glucose levels, triglycerides, and cholesterol. [ [] ]

- Anti-oxidant properties: 4-HPA has shown antioxidant activity in the liver and kidney tissues of mice, reducing lipid peroxidation and enhancing the activity of antioxidant enzymes. [ [] ]

- Glucose uptake stimulation: Research indicates that 4-HPA may stimulate glucose uptake in skeletal muscle cells, potentially through increased GLUT4 translocation. [ [] ]

Q6: How does 4-HPA exert its anti-diabetic effects?

A6: While the exact mechanism remains under investigation, studies suggest 4-HPA may influence glucose metabolism through multiple pathways:

- Increased GLUT4 translocation: Enhanced glucose uptake in skeletal muscle cells. [ [] ]

- Modulation of lipid metabolism: Reduction in plasma triglycerides and cholesterol levels observed in animal models. [ [] ]

Q7: Are there any known interactions of 4-HPA with biological targets?

A7: Although limited information is available on the specific molecular targets of 4-HPA, research points to potential interactions with:

- Glucose transporters: Evidence suggests 4-HPA might impact glucose uptake by influencing GLUT4 translocation. [ [] ]

- NMDA receptors: The sulfate ester of trans-4-hydroxypipecolic acid has been identified as a potent and selective modulator of NMDA receptors, playing a role in the central nervous system. [ [] ]

Q8: Does 4-HPA exhibit any toxicity?

A8: While 4-HPA generally appears to be well-tolerated in animal studies, comprehensive toxicological data, especially regarding long-term effects, remains limited and requires further investigation. [ [] ]

Q9: What are the key areas for future research on 4-HPA?

A9: Further research on 4-HPA should focus on:

- Studies have investigated the use of 4-HPA as a chiral building block in the synthesis of various biologically active compounds, including piperidine alkaloids. [ [, ] ]

- The biosynthesis of 4-HPA in plants has been a subject of research, aiming to understand the metabolic pathways involved. [ [] ]

- 4-HPA derivatives, such as the sulfate ester, have shown promise as potential therapeutic agents for neurological disorders. [ [] ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。